molecular formula C12H12O3 B2566435 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester CAS No. 1035897-59-6

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester

Cat. No.: B2566435
CAS No.: 1035897-59-6
M. Wt: 204.225
InChI Key: MQDXIAPHJHTTNW-UHFFFAOYSA-N
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Description

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is an organic compound with the molecular formula C12H12O3. It is a derivative of cyclobutanecarboxylic acid, featuring a phenyl group and a keto group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester typically involves the reaction of cyclobutanecarboxylic acid derivatives with phenyl-containing reagents under specific conditions. One common method includes the use of acetone, bromine, and malononitrile as starting materials, with ethanol, dimethylformamide (DMF), and water as solvents. Sodium iodide acts as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products: The major products formed from these reactions include various substituted cyclobutanecarboxylic acid derivatives, alcohols, and ketones.

Scientific Research Applications

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The keto group plays a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound’s structure allows it to participate in various pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

    3-Oxocyclobutanecarboxylic acid: Shares the cyclobutanecarboxylic acid core but lacks the phenyl group.

    3-Oxo-1-cyclopentanecarboxylic acid: Similar structure with a cyclopentane ring instead of cyclobutane.

    3-Oxo-1-phenylcyclopentanecarboxylic acid: Contains both the phenyl group and a cyclopentane ring.

Uniqueness: 3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester is unique due to its combination of a cyclobutane ring, a phenyl group, and a keto group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Oxo-1-phenyl-cyclobutanecarboxylic acid methyl ester (C12H12O3) is an organic compound recognized for its unique structural features, including a cyclobutane ring, a phenyl group, and a keto group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5C(=O)C4H6O2\text{C}_6\text{H}_5-\text{C}(=O)-\text{C}_4\text{H}_6\text{O}_2

This compound features:

  • A cyclobutane ring , which contributes to its reactivity.
  • A phenyl group that enhances its interaction with biological targets.
  • A keto group that plays a crucial role in its biochemical activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The keto group facilitates binding to these targets, influencing biochemical pathways and cellular processes.

Key Mechanisms:

  • Enzyme Inhibition/Activation: The compound can act as an inhibitor or activator depending on structural modifications, impacting metabolic pathways.
  • Binding Affinity: The presence of the phenyl group enhances binding affinity towards target proteins, which is critical for its biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Properties: Investigations are underway to evaluate its efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses through its action on specific signaling pathways.

Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study 2: Anticancer Potential

In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated that the compound reduced cell viability in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
1080
5055
10030

Properties

IUPAC Name

methyl 3-oxo-1-phenylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-11(14)12(7-10(13)8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDXIAPHJHTTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035897-59-6
Record name methyl 3-oxo-1-phenylcyclobutane-1-carboxylate
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